Luteolin 6-C-glucoside 8-C-arabinoside
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Overview
Description
Luteolin 6-C-glucoside 8-C-arabinoside is a flavonoid compound belonging to the class of flavone C,C-glycosides. It is naturally found in certain plants, such as pepper fruits (Capsicum annuum L.) . This compound is known for its antioxidant properties and potential health benefits, including anti-inflammatory and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of luteolin 6-C-glucoside 8-C-arabinoside involves the glycosylation of luteolin with glucose and arabinose. The process typically requires the use of glycosyltransferase enzymes to facilitate the attachment of sugar moieties to the luteolin molecule . The reaction conditions often include a buffered aqueous solution with specific pH and temperature settings to optimize enzyme activity .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, such as microbial fermentation. Engineered strains of Escherichia coli or other microorganisms can be used to produce the compound by introducing the necessary glycosyltransferase genes . This method allows for large-scale production with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Luteolin 6-C-glucoside 8-C-arabinoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction rates and product formation.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and properties compared to the parent compound .
Scientific Research Applications
Luteolin 6-C-glucoside 8-C-arabinoside has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of luteolin 6-C-glucoside 8-C-arabinoside involves its interaction with various molecular targets and pathways. The compound can scavenge free radicals, inhibit the activity of pro-inflammatory enzymes, and modulate signaling pathways involved in cell proliferation and apoptosis . These actions contribute to its antioxidant, anti-inflammatory, and anticancer effects.
Comparison with Similar Compounds
Luteolin 6-C-glucoside 8-C-arabinoside can be compared with other similar compounds, such as:
Luteolin 6-C-glucoside: Similar in structure but lacks the arabinose moiety, which may affect its biological activity.
Luteolin 6,8-di-C-glucoside: Contains two glucose moieties instead of one glucose and one arabinose, leading to different properties and activities.
Apigenin 6-C-glucoside 8-C-arabinoside: Another flavone C,C-glycoside with similar antioxidant and anti-inflammatory properties but different structural features.
This compound is unique due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-5-12-17(33)21(37)23(39)26(42-12)15-19(35)14-10(32)4-11(7-1-2-8(30)9(31)3-7)41-25(14)16(20(15)36)27-24(40)22(38)18(34)13(6-29)43-27/h1-4,12-13,17-18,21-24,26-31,33-40H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPSOQFIIQIIAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)C4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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